![molecular formula C22H16N2O2S B3007194 4-acetyl-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide CAS No. 477486-04-7](/img/structure/B3007194.png)
4-acetyl-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of benzamide derivatives is a topic of significant interest in medicinal chemistry due to their potential biological applications. For instance, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides involves the use of 4-aminophenazone, highlighting the importance of non-steroidal anti-inflammatory drugs as precursors in drug chemistry . Similarly, the synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives was facilitated by microwave irradiation, which is a solvent-free method, indicating an advancement in synthetic methodologies that aim to be more environmentally friendly and efficient .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial in determining their biological activity. For example, a single crystal X-ray study was conducted to determine the conformational features of N-(1,3-benzothiazol-2-yl)-2-[3,4-dihydroisoquinolin-2(1H)-yl]ethanamide, which is essential for understanding the relationship between structure and function . The use of various spectroscopic techniques such as IR, NMR, and mass spectrometry is common in confirming the structures of synthesized compounds, as seen in the study of Schiff’s bases containing a thiadiazole scaffold .
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives is often explored in the context of their biological applications. For instance, the Pd(II)-catalyzed arylation and oxygenation of sp2/sp3 β-C-H bonds of carboxamides using 4-amino-2,1,3-benzothiadiazole as a bidentate directing group demonstrates the potential for selective functionalization of these compounds . This type of chemical modification can significantly alter the biological activity of the resulting molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as their antimicrobial activity, are closely related to their molecular structure. Compounds such as N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal species . The relationship between antimicrobial activity and molecular properties is often elucidated through such studies, providing insights into the design of more effective antimicrobial agents.
Scientific Research Applications
Heterocyclic Synthesis
- Benzothiophen-2-yl-hydrazonoesters have been synthesized for the creation of derivatives including pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine, which are significant in heterocyclic chemistry (Mohareb et al., 2004).
Anticancer Applications
- Certain derivatives of benzimidazole, including those related to 4-acetyl-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide, have shown promise in in vitro anticancer evaluations, suggesting potential applications in cancer treatment (Salahuddin et al., 2014).
Phototoxic Agents
- Research has focused on the synthesis of 4-substituted-4′-(2-thienyl)-2,2′-bithiazoles as potential phototoxic agents, highlighting the interest in thiazole derivatives for therapeutic uses (Singh et al., 2001).
Analgesic Agents
- New pyrazoles and triazoles bearing a quinazoline moiety, structurally related to the compound , have been synthesized and evaluated for their analgesic activity, indicating the potential use of these derivatives as pain relievers (Saad et al., 2011).
Antifungal Agents
- The synthesis of 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their derivatives as potential antifungal agents has been explored, showcasing the compound's relevance in addressing fungal infections (Narayana et al., 2004).
Fluorescent Properties
- Certain derivatives of 4-acetyl-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide have been synthesized and their fluorescent properties studied, indicating potential applications in material science and as fluorescent markers (Rangnekar & Shenoy, 1987).
Carbonic Anhydrase Inhibitors
- Research involving the synthesis of acridine-acetazolamide conjugates, related to the compound , has shown that these can act as inhibitors of carbonic anhydrases, an enzyme group crucial in various physiological processes (Ulus et al., 2016).
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. This compound is a derivative of thiazole, a heterocyclic organic compound . Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability.
Result of Action
Thiazole derivatives have been found to exhibit a range of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
properties
IUPAC Name |
4-acetyl-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2S/c1-12(25)13-5-8-15(9-6-13)21(26)24-22-23-20-17-4-2-3-14-7-10-16(19(14)17)11-18(20)27-22/h2-6,8-9,11H,7,10H2,1H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPBYBAFFLOUIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C4CCC5=C4C3=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide |
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